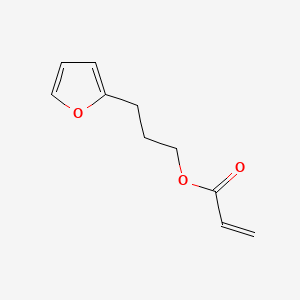

3-(2-Furyl)propyl acrylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94088-36-5 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-(furan-2-yl)propyl prop-2-enoate |

InChI |

InChI=1S/C10H12O3/c1-2-10(11)13-8-4-6-9-5-3-7-12-9/h2-3,5,7H,1,4,6,8H2 |

InChI Key |

XEIFSOMSFBBKNY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCCCC1=CC=CO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Furyl Propyl Acrylate and Its Analogs

Precursor Synthesis Routes: Focus on 3-(2-Furyl)acrylic Acid Derivatization

The cornerstone for the synthesis of 3-(2-furyl)propyl acrylate (B77674) and its analogs is the efficient production of its precursor, 3-(2-furyl)acrylic acid. This intermediate is primarily synthesized from furfural (B47365), a commodity chemical readily derived from lignocellulosic biomass.

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a fundamental and widely employed method for the synthesis of 3-(2-furyl)acrylic acid. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. In this context, furfural reacts with malonic acid to yield the target acrylic acid derivative.

The reaction is typically catalyzed by amines such as piperidine (B6355638) or pyridine (B92270). One study found that using pyridine as the solvent and piperidine as the catalyst, with a molar ratio of furfural:malonic acid:pyridine:piperidine of 1.0:1.4:2.4:0.025, resulted in a 92.8% yield of α-furylacrylic acid after 2.5 hours at 95 °C.

A notable variant is the Knoevenagel-Doebner modification, which utilizes pyridine as the solvent when a reactant, such as malonic acid, contains a carboxylic acid group. This modification often results in subsequent decarboxylation. The stereoselective synthesis of (2E)-isomers of substituted 3-(2-furyl)acrylic acids can be achieved through this condensation. For example, reacting 5-(2,3-dichlorophenyl)furan-2-carbaldehyde (B22312) with malonic acid using a base catalyst like piperidine yields the corresponding (2E)-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylic acid.

Organocatalysts have also been explored for this transformation. Research into the sustainable synthesis of 3-(2-furyl)acrylic acid from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid has shown that catalysts like piperidinium (B107235) acetate (B1210297) can afford good to excellent yields.

| Catalyst/Solvent System | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Piperidine/Pyridine | Furfural, Malonic Acid | 95 | 2.5 | 92.8 |

| Various Organocatalysts | 5-substituted-2-furaldehydes, Malonic Acid | 100 | 1-3 | Good to Excellent |

| Piperidine/Base | 5-(2,3-dichlorophenyl)furan-2-carbaldehyde, Malonic Acid | N/A | N/A | N/A |

Esterification Strategies for Acrylate Formation

Once 3-(2-furyl)acrylic acid is obtained, the subsequent step is esterification to form the desired acrylate ester, such as 3-(2-furyl)propyl acrylate. This can be achieved through several established methods.

Direct Esterification: This classic method involves reacting 3-(2-furyl)acrylic acid with the corresponding alcohol (e.g., 3-(2-furyl)propanol) in the presence of a strong acid catalyst. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

Transesterification: An alternative route is the alcoholysis of a simple acrylate ester, such as methyl acrylate or ethyl acrylate, with the desired alcohol. For instance, furfuryl acrylate can be prepared by heating furfuryl alcohol with an excess of methyl acrylate in the presence of an ester interchange catalyst like aluminum tertiary-butoxide. The reaction is driven forward by distilling off the methanol (B129727) that is formed as it creates an azeotrope with methyl acrylate. This method avoids the direct use of acrylic acid, which can be prone to polymerization.

Acylation with Acryloyl Chloride: A highly efficient method for forming acrylate esters involves the reaction of an alcohol with acryloyl chloride in the presence of a base. This reaction is rapid and often proceeds at low temperatures. For example, 4-oxocyclopent-2-en-1-yl acrylate (4CPA) is synthesized by reacting 4-hydroxycyclopent-2-en-1-one with acryloyl chloride in dichloromethane (B109758) (DCM) with triethylamine (B128534) as a base at 0 °C. nih.gov This approach could be adapted for alcohols like 3-(2-furyl)propanol. Continuous flow processes utilizing (meth)acryloyl chloride and various alcohols have also been developed, offering excellent conversions within minutes.

Targeted Synthesis of Functionalized this compound Derivatives

The furan (B31954) and acrylate moieties provide versatile handles for further functionalization, enabling the synthesis of monomers with specific properties for advanced material applications.

Epoxy-Functionalized Furyl Acrylate Synthesis

Introducing epoxy groups into furan acrylate structures creates hybrid monomers that can undergo dual-curing mechanisms (free-radical and cationic polymerization), leading to highly cross-linked and robust materials.

A general strategy involves synthesizing a furan-containing molecule with a hydroxyl group, which is then epoxidized, followed by acrylation. For example, furan-based diepoxy monomers can be created by epoxidizing furfuryl amine. digitellinc.com Another approach starts with furan-2,5-dicarboxylic acid (FDCA), which can be converted to its diglycidyl ester. rsc.org This involves a two-step process: first, allylation of the carboxylic acid groups with allyl bromide, followed by epoxidation of the allyl double bonds using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). rsc.org

Alternatively, a furan-containing diol, such as 2,5-bis(hydroxymethyl)furan (BHMF), can be reacted with epichlorohydrin (B41342) to produce a furan-based diglycidyl ether. This epoxy-functionalized furan compound can then be reacted with acrylic acid to introduce the acrylate functionality, resulting in an epoxy-functionalized furyl acrylate monomer.

| Furan Precursor | Epoxidation Strategy | Resulting Epoxy Intermediate |

| Furfuryl Amine | Epoxidation of the amine | Furan-based diepoxy monomer |

| Furan-2,5-dicarboxylic acid (FDCA) | Allylation followed by epoxidation with m-CPBA | Furan-based diglycidyl ester |

| 2,5-bis(hydroxymethyl)furan (BHMF) | Reaction with epichlorohydrin | Furan-based diglycidyl ether |

Monosaccharide Ester Conjugation

The conjugation of monosaccharides to a furan acrylate backbone can produce biocompatible and biodegradable polymers with applications in hydrogels and drug delivery systems. Chemoenzymatic methods are particularly effective for this purpose, leveraging the regioselectivity of enzymes to achieve targeted synthesis without the need for complex protecting group chemistry.

A primary method is lipase-catalyzed esterification. In this approach, a sugar or a sugar derivative, such as β-methylglucoside, is directly esterified with acrylic acid. nih.gov Alternatively, transesterification can be performed using vinyl acrylate or vinyl methacrylate (B99206). nih.gov Lipases like Novozym 435 are often employed as catalysts in either solvent-based or solvent-free systems, with the solvent-free process often showing faster reaction rates. nih.gov

Another enzymatic route involves amylase-catalyzed transglycosidation. Here, a saccharification amylase, such as glycoamylase from Aspergillus niger, catalyzes the transfer of a glucose unit from a source like starch to a hydroxy-functionalized acrylate, such as 2-hydroxyethyl acrylate (2-HEA). rsc.org This results in the formation of a glycosyl acrylate monomer, for example, 2-(α-glucosyloxy)-ethyl acrylate. rsc.org This principle could be applied to a hydroxyl-functionalized furyl acrylate to create a furan-containing glycosylated monomer.

Synthesis of Multi-functional Furan Acrylate Monomers

Creating monomers with multiple acrylate groups attached to a furan core allows for the formation of densely cross-linked polymers with enhanced thermal and mechanical properties. Biomass-derived furan compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF) and furan-2,5-dicarboxylic acid (FDCA) serve as excellent scaffolds for these multi-functional monomers.

One synthetic route starts with FDCA. Its dimethyl ester derivative can undergo transesterification with diols, such as poly(ethylene glycol) (PEG) diols, to form hydroxyl-terminated intermediates. These intermediates are then acylated with methacryloyl chloride in the presence of a base like triethylamine to yield furan-based dimethacrylate monomers.

Another strategy utilizes 5-HMF. For instance, a furan-based methacrylate oligomer (FBMO) with imine functionality has been synthesized. acs.org The process involves an imination reaction between 5-HMF and amino ethanol (B145695) to create a furan-imine diol. nih.gov This diol is then used to synthesize a pre-oligomer, which is subsequently end-capped with a methacrylate group using a reagent like 2-hydroxyethyl methacrylate (HEMA). nih.gov Similarly, bifunctional and trifunctional furan acrylate monomers, such as diethylene glycol difuran acrylate (DEFA) and trimethylolpropane (B17298) trifuran acrylate (TMFA), have been synthesized from furfural for use in solid-state photopolymerization. rsc.org

Mechanistic Investigations of 3 2 Furyl Propyl Acrylate Reactivity

Polymerization Kinetics and Mechanisms

The acrylate (B77674) functionality of 3-(2-Furyl)propyl acrylate allows it to undergo polymerization through various radical-mediated pathways. The kinetics and mechanisms of these processes are crucial for controlling the architecture and properties of the resulting polymers.

Free Radical Polymerization Studies

Conventional free radical polymerization (FRP) is a common method for polymerizing acrylate monomers. The process is typically initiated by thermal or photochemical decomposition of an initiator, generating free radicals that propagate by adding to the double bonds of the monomer.

The kinetics of FRP for acrylates are well-established and generally follow a three-stage mechanism: initiation, propagation, and termination. uvebtech.comyoutube.comyoutube.com The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. For multifunctional acrylates, the polymerization kinetics can be complex, often exhibiting autoacceleration due to diffusion-controlled termination, followed by autodeceleration as the system vitrifies. imaging.org While no specific kinetic parameters for the free radical polymerization of this compound have been reported, it is expected to exhibit polymerization behavior typical of other acrylate monomers.

Controlled Radical Polymerization Techniques (e.g., RAFT)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. nih.gov The RAFT process involves the use of a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of well-defined polymers. nih.govscirp.org

Studies on the RAFT polymerization of furan-containing monomers, such as furfuryl methacrylate (B99206), have demonstrated the feasibility of producing well-defined polymers with pendant furan (B31954) groups. nih.gov These polymers can then be used in subsequent reactions, such as Diels-Alder cycloadditions, to create crosslinked or functionalized materials. Although specific studies on the RAFT polymerization of this compound are not available, the principles of RAFT suggest that it would be a suitable technique for controlling its polymerization. The choice of an appropriate CTA would be critical for achieving good control over the polymerization process.

Copolymerization Behavior with Diverse Comonomers

Copolymerization is a versatile method for tailoring the properties of polymers by incorporating two or more different monomer units into the polymer chain. nih.govresearchgate.net The copolymerization of this compound with other comonomers would allow for the introduction of the furan functionality into a wide range of polymer structures, thereby imparting specific photochemical or crosslinking capabilities.

The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. While reactivity ratios for this compound have not been reported, studies on the copolymerization of other acrylate monomers provide a framework for predicting its behavior. researchgate.netmdpi.com For instance, the copolymerization of novel acrylic monomers with thiols has been shown to be influenced by the presence of secondary functionalities. nih.gov It is anticipated that this compound could be copolymerized with a variety of conventional monomers, such as styrenes, methacrylates, and other acrylates, to produce functional copolymers with tunable properties.

Photochemical Transformation Pathways

The furan ring in this compound is susceptible to various photochemical transformations, most notably photo-dimerization and [2+2] photocycloaddition reactions. These reactions can be utilized for crosslinking, surface patterning, and the synthesis of complex molecular architectures.

Photo-Dimerization Processes and Stereochemical Control

The photochemical dimerization of 3-(2-furyl)acrylic acid and its derivatives has been shown to proceed with high regioselectivity and stereoselectivity. mdpi.comresearchgate.net Irradiation of methyl 3-(2-furyl)acrylate in the presence of a sensitizer, such as benzophenone, yields a mixture of cyclobutane (B1203170) dimers. mdpi.comnih.govrsc.org The reaction is believed to occur from the triplet excited state of the furylacrylate. mdpi.comresearchgate.net

The stereochemical outcome of the dimerization is influenced by the reaction conditions. In solution, the formation of the most stable biradical intermediate dictates the relative stereochemistry of the products. mdpi.comresearchgate.net Density functional theory (DFT) calculations have been employed to rationalize the observed regio- and stereoselectivity, indicating that the reaction is controlled by the frontier orbitals of the interacting molecules. mdpi.comnih.gov

Below is a table summarizing the product distribution from the photosensitized dimerization of methyl 3-(2-furyl)acrylate in acetonitrile. mdpi.com

| Product | Yield (%) |

| dimethyl 3,4-di-(2-furyl)cyclobutane-r-1, c-2-dicarboxylate (trans,trans,trans) | 61 |

| dimethyl 3,4-di-(2-furyl)cyclobutane-r-1, t-2-dicarboxylate (trans,cis,trans) | 27 |

[2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition is a powerful photochemical reaction for the synthesis of cyclobutane rings and is a key reaction for this compound due to its furan and acrylate moieties. researchgate.netacs.org This reaction can occur intermolecularly to form dimers or intramolecularly if a suitable diene is present. The solid-state [2+2] photocycloaddition of trans-3-(2-furyl)acrylic acid has been shown to stereospecifically produce cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid in high yield. researchgate.net

The regioselectivity and stereoselectivity of [2+2] photocycloadditions are governed by the Woodward-Hoffmann rules and are sensitive to the electronic nature and steric hindrance of the substituents on the reacting double bonds. youtube.com In the case of furan-containing acrylates, the heterocyclic ring significantly influences the selectivity of the reaction. dnu.dp.ua These photochemical reactions are valuable for applications in materials science, such as the development of photo-healable polymers and materials with dynamic topographies. researchgate.netdnu.dp.ua

The general scheme for the [2+2] photocycloaddition of two alkene molecules is depicted below.

| Reactants | Product |

| 2 x Alkene | Cyclobutane |

Solid-State Photopolymerization Phenomena

The solid-state photopolymerization of acrylate monomers is a process of significant interest for producing highly ordered polymer structures. In the case of monomers containing photosensitive groups like the furan ring, unique polymerization behaviors can be observed. While direct studies on the solid-state photopolymerization of this compound are not extensively documented, the behavior of analogous furan acrylate derivatives provides valuable insights into the potential phenomena involved. rsc.orgsc.eduresearchgate.netchem960.comchem960.com

Research on bifunctional and trifunctional furan acrylate monomers has demonstrated their high photosensitivity, enabling polymerization to proceed rapidly without the need for a photoinitiator. rsc.orgchem960.comchem960.com This is attributed to the strong UV absorption properties of the furan moiety. rsc.orgchem960.comchem960.com Upon exposure to UV radiation, the acrylate double bonds undergo polymerization, leading to the formation of a polymer network. For crystalline monomers, this process can be influenced by the molecular packing in the solid state.

A key phenomenon observed in the solid-state photopolymerization of some furan derivatives is photodimerization. rsc.org The high crystallinity of these monomers can facilitate a [2+2] cycloaddition reaction between the furan rings of adjacent monomers, leading to the formation of a cyclobutane ring. This photodimerization can compete with or occur alongside the polymerization of the acrylate groups, influencing the final structure and properties of the resulting polymer. The crystalline structure of the monomer can act as a template, pre-organizing the reactive moieties for efficient polymerization and dimerization. rsc.org The interplay between these processes can lead to the formation of amorphous polymers from crystalline monomers. rsc.org

The kinetics of solid-state photopolymerization can be significantly influenced by the addition of sensitizers. For instance, the use of 2,4-dinitroaniline (B165453) has been shown to increase the maximum double bond conversion and markedly increase the rate of polymerization in certain furan acrylate systems. rsc.org

Table 1: Photopolymerization Characteristics of Furan Acrylate Derivatives (Illustrative Data)

| Monomer | Functionality | Maximum Polymerization Rate (Rp) | Maximum Double Bond Conversion (DBC) |

| Diethylene glycol difuran acrylate (DEFA) | Bifunctional | Achieved in 54 s | 88% |

| Trimethylolpropane (B17298) trifuran acrylate (TMFA) | Trifunctional | Achieved in 35 s | 78% |

This table presents illustrative data from studies on furan acrylate derivatives to highlight potential performance, not direct data for this compound. rsc.org

Chemo-Selective Reactions of the Furan Moiety

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to a range of chemo-selective reactions that can leave the acrylate group intact under appropriate conditions.

Electrophilic Substitution Reactions on the Furan Ring

The furan ring readily undergoes electrophilic aromatic substitution, exhibiting a reactivity that is significantly greater than that of benzene. chemicalbook.com This heightened reactivity is due to the electron-donating effect of the oxygen atom, which stabilizes the cationic intermediate formed during the reaction. Electrophilic attack preferentially occurs at the C2 (or α) position, as the resulting carbocation is more stabilized by resonance, involving the lone pairs of the oxygen atom, compared to attack at the C3 (or β) position. pearson.comquora.comquora.com In this compound, the 2-position of the furan ring is substituted with the propyl acrylate group, directing further substitution to the C5 position.

Common electrophilic substitution reactions that the furan moiety can undergo include:

Halogenation: Furan reacts with halogens under mild conditions. For example, bromination can be achieved using bromine in a non-polar solvent. pearson.com

Nitration: Nitration of furan requires mild reagents, such as acetyl nitrate, to avoid degradation of the furan ring.

Sulfonation: Sulfonation can be accomplished using a pyridine-sulfur trioxide complex. youtube.com

Friedel-Crafts Reactions: Furan can undergo Friedel-Crafts acylation and alkylation, although the acidic conditions of the latter can sometimes lead to polymerization.

The electrophilic substitution on the furan ring of this compound offers a pathway to introduce additional functional groups, thereby modifying the chemical and physical properties of the molecule.

Table 2: Regioselectivity in Electrophilic Substitution of Furan

| Position of Attack | Number of Resonance Structures for Cationic Intermediate | Relative Stability of Intermediate |

| C2 (α-position) | 3 | More stable |

| C3 (β-position) | 2 | Less stable |

Hydroarylation of the Acrylate Double Bond

Hydroarylation represents a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, an intramolecular hydroarylation could potentially occur, where the furan ring adds across the acrylate double bond. However, a more common transformation is the intermolecular hydroarylation of acrylates with aromatic compounds.

Palladium-catalyzed α-selective hydroarylation of acrylates has been developed as a method to form α-arylated carbonyl compounds. nih.govnih.gov This reaction typically involves the formation of a [Pd(II)(Ar)(H)] intermediate, which then undergoes selective hydride insertion into the β-position of the α,β-unsaturated carbonyl compound. nih.govnih.gov While this methodology has been demonstrated with various aryl groups, its application with furan as the nucleophile in the context of an acrylate system is a subject for further investigation. Such a reaction would provide a direct route to α-furyl propionate (B1217596) derivatives. The success of this transformation would depend on the development of a suitable catalytic system that can activate the C-H bond of the furan ring and facilitate its addition to the acrylate moiety.

Coordination Chemistry with Metal Centers

The presence of multiple potential donor atoms—the oxygen of the furan ring, and the carbonyl oxygen and the double bond of the acrylate group—makes this compound a potentially versatile ligand in coordination chemistry. Furan and its derivatives are known to coordinate with a variety of transition metals in several modes. researchgate.net

The furan ring can coordinate to a metal center in a few distinct ways:

η¹(O)-coordination: Through the oxygen lone pair, although this is less common due to the delocalization of one of the lone pairs into the aromatic system.

η¹(C)-coordination: Through one of the carbon atoms of the ring. researchgate.net

η²(C=C)-coordination: Through one of the double bonds of the ring. researchgate.net

η⁵-coordination: Involving the entire π-system of the ring, similar to cyclopentadienyl (B1206354) ligands, though the aromaticity of furan is weaker. researchgate.net

Furthermore, the acrylate moiety can coordinate to a metal center through the carbonyl oxygen or the C=C double bond. The combination of the furan and acrylate functionalities in this compound could allow it to act as a bidentate ligand, forming a chelate ring with a metal ion. For instance, it could coordinate through the furan oxygen and the carbonyl oxygen. Alternatively, it could act as a bridging ligand, connecting two metal centers. The specific coordination mode would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. The study of the coordination chemistry of this compound could lead to the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties. nih.gov

Design and Engineering of Polymeric Materials from 3 2 Furyl Propyl Acrylate

Homopolymers and Copolymers of 3-(2-Furyl)propyl Acrylate (B77674)

The polymerization of 3-(2-furyl)propyl acrylate can result in homopolymers with distinct characteristics or copolymers where its properties are blended with those of other monomers. The incorporation of the furan (B31954) group into the polymer side chain is a key determinant of the final material's behavior.

The relationship between the molecular structure and the macroscopic properties of polymers derived from this compound is a critical area of study. The bulky and somewhat rigid furan group on the propyl side chain influences the polymer's thermal and mechanical characteristics. A key parameter is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. While specific data for the homopolymer of this compound is not widely reported, the Tg can be inferred from related polyacrylates and is expected to be influenced by the size and flexibility of the side group.

Table 1: Influence of Monomer Structure on Polymer Properties

| Monomer System | Key Structural Feature | Expected Impact on Properties |

|---|---|---|

| Poly(this compound) Homopolymer | Furan-containing side chain | The bulky side group can restrict chain mobility, influencing the glass transition temperature. The furan moiety allows for thermoreversible cross-linking. |

| Copolymers with Methyl Acrylate | Introduction of smaller, more flexible side chains | Lowers the glass transition temperature, increasing flexibility. |

The most significant feature imparted by the furan group is the ability to form thermoreversible cross-links through the Diels-Alder reaction with a suitable dienophile, such as a bismaleimide. researchgate.net This allows the material to behave as a thermoset at operating temperatures but become processable like a thermoplastic at elevated temperatures, which breaks the Diels-Alder cross-links. researchgate.net

The presence of furan-acrylate units has a profound influence on the polymer architecture, primarily through the reversible nature of the Diels-Alder reaction. researchgate.net This allows for the design of dynamic polymer networks. At elevated temperatures, the retro-Diels-Alder reaction occurs, breaking the cross-links and allowing the polymer chains to move freely. researchgate.net Upon cooling, the forward Diels-Alder reaction reforms the cross-links, restoring the network structure. researchgate.net

This reversible cross-linking mechanism enables the creation of:

Self-healing polymers: When a crack forms, heating the material can break the cross-links, allowing the polymer to flow and heal the damaged area. Upon cooling, the cross-links reform, restoring the material's integrity.

Reprocessable thermosets: Unlike traditional thermosets, which are permanently cross-linked, these materials can be reshaped and recycled by heating them to break the Diels-Alder bonds. acs.org

Stimuli-responsive materials: The reversible nature of the cross-links can be exploited to create materials that change their properties in response to temperature.

Furthermore, the use of controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, allows for the synthesis of well-defined polymer architectures, including block copolymers and star polymers, where the furan-acrylate units can be precisely placed.

Advanced Composite and Hybrid Materials Development

The unique properties of polymers derived from this compound make them excellent candidates for the matrix phase in advanced composite and hybrid materials. Their ability to form strong, yet reversible, covalent bonds is particularly advantageous for enhancing the performance and lifespan of these materials.

Polymers based on this compound can be used as the matrix for fiber-reinforced composites, where fibers such as carbon or glass provide high strength and stiffness. The fabrication of these composites can be achieved through various methods, including:

Resin Transfer Molding (RTM): A low-viscosity resin containing the furan-acrylate polymer and a cross-linking agent is injected into a mold containing the reinforcing fibers. Curing is then initiated, often through the application of heat to promote the Diels-Alder reaction.

Prepreg Layup: Pre-impregnated sheets of fibers (prepregs) are laid up in a mold and then cured under heat and pressure. The matrix in the prepreg would consist of the furan-acrylate polymer and a dienophile.

Compression Molding: A mixture of the polymer matrix and chopped fibers is placed in a mold and cured under high pressure and temperature.

A key advantage of using a furan-based matrix is the potential for creating recyclable thermoset composites. researchgate.netnih.gov By heating the composite above the retro-Diels-Alder temperature, the matrix can be depolymerized and dissolved in a suitable solvent, allowing for the recovery of the valuable reinforcing fibers in a pure state. researchgate.netnih.gov

This can be achieved by functionalizing the surface of the reinforcing fibers with a dienophile, such as maleimide (B117702). researchgate.netresearchgate.net During the curing process, the furan groups in the matrix react with the maleimide groups on the fiber surface via the Diels-Alder reaction, forming a covalent link between the matrix and the reinforcement. researchgate.netresearchgate.net This creates a robust interface that can significantly improve the mechanical properties of the composite.

The thermoreversible nature of these interfacial bonds also imparts self-healing capabilities to the composite. scispace.com If the interface is damaged, heating the composite can break and reform the Diels-Alder bonds, restoring the interfacial adhesion and the mechanical performance of the material. scispace.com

Table 2: Mechanical Properties of Furan-Maleimide Based Reversible Resins and Composites

| Material System | Flexural Strength (MPa) | Healing/Repair Efficiency (%) | Reference |

|---|---|---|---|

| Furan-maleimide resin (FGE-ODA-HBMI) | 141 | > 75 | acs.org |

Photopolymerizable Resin Formulations for Additive Manufacturing

This compound and other furan-containing acrylates are promising components for photopolymerizable resins used in additive manufacturing techniques like stereolithography (SLA). acs.org In these processes, a liquid resin is selectively cured by light to build a three-dimensional object layer by layer.

The acrylate functionality of this compound allows it to participate in the rapid free-radical polymerization that is initiated by light. The incorporation of furan groups into the 3D-printed object opens up possibilities for creating parts with dynamic properties. For example, a 3D-printed object could be designed to be self-healing or reconfigurable through the thermoreversible Diels-Alder reaction of the furan moieties. acs.orgosti.gov

A typical photopolymerizable resin formulation containing a furan acrylate would include:

Furan-acrylate monomer/oligomer: Acts as a reactive diluent to control viscosity and provides the basis for the polymer network. acs.orgacs.org

Other (meth)acrylate monomers/oligomers: To tailor the mechanical properties of the final object.

Photoinitiator: A molecule that generates free radicals upon exposure to light, initiating the polymerization process.

Cross-linking agents: Multifunctional acrylates can be added to increase the cross-link density and improve mechanical strength.

The use of bio-derived furanic (meth)acrylates in these formulations is also an area of active research, aiming to develop more sustainable materials for additive manufacturing. acs.orgacs.org

Table 3: Components of Furan-Based Photopolymerizable Resins for Additive Manufacturing

| Component | Function | Example | Reference |

|---|---|---|---|

| Furanic (Meth)acrylate | Reactive diluent, introduces reversible functionality | 2,5-bis(hydroxymethyl)furan dimethacrylate | acs.org |

| Methacrylate-containing diluents | Adjust viscosity and printing fidelity | Poly(ethylene glycol) dimethacrylate (PEGDMA) | researchgate.netresearchgate.net |

The resulting 3D-printed parts from furan-based resins can exhibit a range of mechanical properties depending on the specific formulation. Research has shown that these materials can achieve high tensile strength and toughness, making them suitable for functional prototypes and end-use parts. acs.org

Furanic Acrylate Monomers as Reactive Diluents for Stereolithography

Furanic acrylate monomers, such as this compound, are being explored as sustainable reactive diluents for stereolithography resins. These bio-based monomers can effectively lower the viscosity of commercial stereolithography resins, facilitating their use in 3D printing applications. The incorporation of furanic acrylates into the polymer network can also enhance the thermal and mechanical properties of the final printed object.

Research on furanic (meth)acrylates has demonstrated their capability to act as effective reactive diluents. rsc.org While specific data for this compound is not extensively available, studies on analogous furan-containing di(meth)acrylates show significant viscosity reduction in commercial SLA resins. For instance, the addition of these bio-derived monomers can lead to properties comparable or even superior to those achieved with common petroleum-based reactive diluents like 1,6-hexanediol (B165255) diacrylate (HDDA). rsc.org

The table below illustrates the potential impact of a furanic acrylate reactive diluent on the properties of a stereolithography resin, based on findings for similar furan-based monomers.

| Property | Base Resin | Resin with Furanic Acrylate Diluent |

| Viscosity (Pa·s) | High | Reduced |

| Glass Transition Temperature (°C) | Standard | Potentially Increased |

| Young's Modulus (MPa) | Standard | Potentially Increased |

| Tensile Strength (MPa) | Standard | Potentially Increased |

This table is illustrative and based on general findings for furanic acrylate monomers.

Rheological and Curing Behavior of Photoresins

The rheological and curing behavior of photoresins are crucial for the success of the stereolithography process. The viscosity of the resin must be low enough to allow for rapid and uniform layer recoating, while the curing kinetics determine the printing speed and the final properties of the object.

Photoresins containing furanic acrylate monomers exhibit interesting curing behavior. The furan moiety itself can participate in photochemical reactions, and some furan acrylate derivatives have been shown to be highly photosensitive, capable of rapid polymerization even without a photoinitiator. rsc.orgchem960.com This high reactivity is attributed to the UV absorption properties of the furan ring.

The curing process of acrylate-based resins, including those with furanic monomers, can be monitored using techniques like real-time infrared spectroscopy to track the conversion of the acrylate double bonds. The curing profile, which relates the cured layer thickness to the UV energy dose, is a key parameter for optimizing the printing process. For acrylate-based suspensions, the cure depth is suitable for printing objects with thin layers, ensuring good interlayer connection and surface finish. nih.govexpresspolymlett.com

The following table provides a hypothetical overview of the rheological and curing characteristics of a photoresin formulated with this compound, based on data for similar furanic acrylates.

| Parameter | Value |

| Viscosity at 25°C (mPa·s) | 500 - 1500 |

| Curing Wavelength (nm) | 365 - 405 |

| Reactivity | High |

| Double Bond Conversion (%) | > 80 |

This table is illustrative and based on general findings for furanic acrylate monomers.

Functional Coatings and Adhesives Research

The unique chemical structure of this compound makes it a valuable component in the formulation of functional coatings and adhesives. The acrylate group provides a reactive site for polymerization, typically initiated by UV light or heat, leading to the formation of a cross-linked polymer network. The furan group can impart desirable properties to the final material, such as improved thermal stability and adhesion.

In the field of coatings, this compound can be used in UV-curable formulations to produce high-performance protective layers. These coatings can offer excellent scratch resistance, chemical resistance, and weatherability. paint.org The presence of the furan moiety may also contribute to enhanced UV resistance. The rapid curing of such coatings at ambient temperature with minimal energy consumption and no volatile organic compound (VOC) emissions makes this an environmentally friendly technology. researchgate.net

As an adhesive, this compound can contribute to strong and durable bonds. The polarity of the furan ring can enhance adhesion to a variety of substrates. Acrylic-based adhesives are known for their excellent balance of tack, peel, and shear properties, as well as their long-term aging stability. paint.org The incorporation of this compound into adhesive formulations can lead to materials with superior mechanical and thermal properties.

Research in this area focuses on correlating the chemical structure of the monomer with the performance of the resulting coatings and adhesives. Key performance indicators for coatings include hardness, gloss, and resistance to abrasion and chemicals. For adhesives, critical properties include peel strength, shear strength, and tack.

The following table summarizes the potential properties of functional coatings and adhesives formulated with this compound.

| Application | Property | Potential Advantage |

| Functional Coating | Hardness | High |

| Adhesion | Excellent | |

| Chemical Resistance | Good | |

| UV Resistance | Enhanced | |

| Adhesive | Peel Strength | High |

| Shear Strength | High | |

| Thermal Stability | Improved |

This table is illustrative and based on the described chemical functionalities.

Academic Exploration of 3 2 Furyl Propyl Acrylate in Chemical Biology and Pharmacologically Relevant Syntheses

Utilization as a Synthetic Intermediate for Bioactive Scaffolds

The distinct components of the 3-(2-Furyl)propyl acrylate (B77674) structure make it a valuable starting material for the synthesis of bioactive scaffolds. The furan (B31954) ring can undergo a range of chemical transformations, and the acrylate group provides a site for addition reactions, allowing for the construction of diverse molecular architectures.

Derivatives for Potential Receptor Ligands

While specific research on receptor ligands derived directly from 3-(2-Furyl)propyl acrylate is limited, the structural motifs it contains are prevalent in many known biologically active compounds. The furan ring is often used as a bioisosteric replacement for other aromatic rings in drug design, and the acrylate portion can be modified to create functionalities that interact with various biological receptors. For example, the core structure can be elaborated to generate compounds that could potentially bind to G-protein coupled receptors or ion channels, which are important targets in drug discovery.

Building Blocks for Enzyme Inhibitors

The acrylate group in this compound is an electrophilic Michael acceptor, a chemical feature commonly found in covalent enzyme inhibitors. This reactivity allows it to form strong, often irreversible, bonds with nucleophilic amino acid residues in the active sites of enzymes, thereby inhibiting their function. The furan ring can also be functionalized to mimic the natural substrates of enzymes, enhancing the specificity of these potential inhibitors. Research into other acrylate derivatives has shown their potential as anticancer agents by inhibiting tubulin polymerization, highlighting the promise of the acrylate scaffold in developing new enzyme inhibitors nih.gov.

Investigation of Plant Physiological Responses

Furan-containing compounds have been shown to influence various physiological processes in plants, particularly those related to hormone signaling.

Modulation of Auxin-Mediated Signaling

Studies on the closely related compound, 2-furylacrylic acid (2-FAA), have demonstrated its ability to inhibit auxin-mediated responses in the model plant Arabidopsis thaliana nih.govoup.com. Auxins are a class of plant hormones that regulate many aspects of plant growth and development. 2-FAA has been identified as the active component of a molecule that interferes with the expression of genes induced by auxin oup.comoup.com. It is plausible that this compound, which shares the furan and acrylate moieties but has a different linker, could have similar or related effects on auxin signaling pathways. The nature of the linker can significantly influence the biological activity of a molecule.

Structure-Activity Relationships in Plant Hormonal Systems

The relationship between the chemical structure of furyl acrylates and their biological activity in plants is a subject of ongoing research. For 2-FAA, both the furan ring and the acrylic acid group are essential for its inhibitory effect on auxin signaling oup.com. The propyl linker in this compound introduces greater flexibility compared to the direct linkage in 2-FAA, which would alter its three-dimensional shape and how it interacts with biological targets. Understanding these structure-activity relationships is crucial for designing new molecules that can precisely modulate plant hormonal systems.

Table 1: Potential Influence of Structural Features on Biological Activity

| Structural Feature | Potential Role in Biological Activity |

| Furan Ring | Can mimic endogenous signaling molecules and interact with receptor sites. |

| Propyl Linker | Affects the molecule's flexibility and spatial arrangement. |

| Acrylate Group | Can react with biological molecules and influences properties like solubility. |

Assessment of Antimicrobial Activities of Derivatives

Acrylate-containing compounds have been investigated for their ability to inhibit the growth of microorganisms. The addition of a furan ring to the acrylate structure could potentially enhance this antimicrobial activity.

Research on other acrylate derivatives, such as p-hydroxyphenyl acrylate, has shown that the acrylate group is a key determinant of their antimicrobial effects against various bacteria and fungi nih.gov. The presence of an aromatic ring attached to the acrylate was found to be important for high activity nih.govresearchgate.net. Although the furan ring in this compound is a heteroaromatic system, it may confer similar beneficial properties. Synthesizing and testing a variety of derivatives of this compound would be a logical step to explore their potential as new antimicrobial agents.

Table 2: Antimicrobial Activity of Various Acrylate Derivatives

| Compound Type | Target Microorganisms | Key Findings |

| p-Hydroxyphenyl acrylate derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus fumigatus, Penicillium pinphilum | The acryl group and the phenyl ring were important for activity nih.gov. |

| Glycerol Acrylate-Based Photopolymers | Escherichia coli, Staphylococcus aureus, Aspergillus flavus, Aspergillus niger | Demonstrated high antibacterial and antifungal properties mdpi.com. |

| Hydrophobically Modified Poly(acrylate) Films | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Showed inhibition of microbial growth mdpi.com. |

Efficacy against Bacterial Strains

Research into the antimicrobial properties of furan derivatives has indicated that esters of 3-(furan-2-yl)propenoic acid exhibit inhibitory effects against certain bacteria. Specifically, these compounds have been shown to suppress the growth of both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus at a concentration of 64 µg/mL nih.gov. While this research focused on the broader class of 3-(furan-2-yl)propenoic acid esters, it provides a strong indication of the potential antibacterial activity of this compound against these significant pathogens. The furan ring, a core component of this compound, is a well-established pharmacophore known for its presence in various antibacterial agents nih.gov. The acrylate moiety also contributes to the biological activity of many compounds nih.govresearchgate.netresearchgate.net. The combined presence of these two functional groups in this compound suggests a basis for its antimicrobial action, warranting further specific investigation into its minimum inhibitory concentration (MIC) against a wider range of bacterial species.

Table 1: Antibacterial Activity of Related Furan Compounds

| Compound Class | Bacterial Strain | Concentration | Effect |

|---|---|---|---|

| 3-(furan-2-yl)propenoic acid esters | Escherichia coli | 64 µg/mL | Growth suppression nih.gov |

| 3-(furan-2-yl)propenoic acid esters | Staphylococcus aureus | 64 µg/mL | Growth suppression nih.gov |

Efficacy against Fungal Strains

The antifungal properties of a closely related compound, Propyl (E)-3-(furan-2-yl) acrylate, have been evaluated against several species of the genus Candida, which are common causes of fungal infections in humans. The minimum inhibitory concentration (MIC) of this compound was determined for four different Candida species, demonstrating a broad spectrum of antifungal activity.

The observed MIC values indicate that Propyl (E)-3-(furan-2-yl) acrylate is effective in inhibiting the growth of these fungal pathogens. The mechanism of action is believed to involve the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. This inhibitory action on a key cellular process underscores the potential of furan acrylates as a basis for the development of new antifungal therapies.

Table 2: Antifungal Efficacy of a Related Furan Acrylate

| Fungal Strain | MIC Range (µg/mL) |

|---|---|

| Candida albicans | 64 - 512 |

| Candida glabrata | 64 - 512 |

| Candida parapsilosis | 64 - 512 |

| Candida tropicalis | 64 - 512 |

Development of Furan-Based Chemical Probes for Biological Systems

The structural characteristics of this compound, specifically the presence of the furan ring and the acrylate group, make it a promising scaffold for the synthesis of chemical probes for biological systems. Chemical probes are essential tools in chemical biology for the study of biological processes, allowing for the visualization and tracking of molecules within living cells srce.hrsemanticscholar.org.

The furan moiety can be chemically modified to incorporate fluorophores or other reporter groups, which are essential for detection in biological imaging experiments. The acrylate portion of the molecule offers a reactive handle for conjugation to biomolecules or for participation in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. For instance, the double bond in the acrylate group can undergo Michael addition reactions, a versatile method for forming carbon-carbon or carbon-heteroatom bonds semanticscholar.org. This reactivity could be exploited to attach the furan-based probe to specific cellular targets.

While the direct application of this compound as a chemical probe has not been extensively documented, the principles of probe design suggest its potential. The synthesis of fluorescent probes often involves the coupling of a fluorophore to a recognition element that targets a specific biological molecule or process. The furan ring in this compound could serve as a core structure to which both a fluorescent reporter and a targeting ligand are attached, creating a targeted chemical probe. The development of such probes would enable researchers to investigate the roles of specific cellular components in health and disease with high spatial and temporal resolution.

Computational Chemistry and Spectroscopic Characterization of 3 2 Furyl Propyl Acrylate Systems

Theoretical Prediction of Reaction Pathways and Energetics

Computational methods are invaluable for modeling reaction mechanisms and polymer characteristics at a molecular level, offering predictive power that can guide experimental work.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the reactivity of molecules like 3-(2-Furyl)propyl acrylate (B77674) by calculating the energetics of potential reaction pathways, such as those involved in free-radical polymerization.

The reactivity of furan (B31954) derivatives and acrylates has been the subject of various theoretical studies. nih.govugent.be For 3-(2-Furyl)propyl acrylate, two primary sites of reactivity exist: the furan ring and the acrylate double bond. DFT calculations can elucidate the energy barriers for reactions such as radical addition to the double bond (propagation) and hydrogen abstraction from the furan ring or the propyl chain (chain transfer or termination). nih.gov

Table 1: Predicted Energetics for Key Reaction Steps in Furan Acrylate Polymerization via DFT

This table presents hypothetical but representative data based on typical values found in DFT studies of similar molecules, as specific data for this compound is not available.

| Reaction Type | Location | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| Radical Addition | Acrylate C=C | 20 - 40 | -70 to -90 |

| H-Abstraction | Furan Ring (C5) | 50 - 70 | Variable |

| H-Abstraction | Propyl Chain (α to furan) | 60 - 80 | Variable |

| H-Abstraction | Propyl Chain (α to ester) | 75 - 95 | Variable |

Molecular Dynamics (MD) simulations are a powerful tool for predicting the macroscopic properties of polymers based on their molecular structure and intermolecular forces. researchgate.net By simulating the movement of atoms and molecules over time, MD can provide insights into the physical characteristics of poly(this compound). rsc.org

For acrylate-based polymers, MD simulations can be used to calculate key properties such as the glass transition temperature (Tg), density, fractional free volume, and chain mobility. scispace.comchemrxiv.org These properties are crucial for determining the potential applications of the material. The bulky and somewhat rigid furan side group in poly(this compound) is expected to significantly influence its properties. MD simulations can quantify the effect of this side chain on polymer chain packing and dynamics. Higher chain mobility and larger fractional free volume often correlate with higher permeability and lower Tg. researchgate.net

Equilibrium and non-equilibrium simulations can model the polymer in various states (e.g., melt, glassy) and under different conditions to predict its mechanical and thermal behavior. scispace.com Such simulations are instrumental in designing polymers with desired characteristics, such as specific thermal stability or mechanical strength, by understanding the structure-property relationships at the atomic level. chemrxiv.orgtue.nl

Table 2: Polymer Properties of Polyacrylates Predictable via Molecular Dynamics (MD) Simulations

| Property | Description | Predicted Influence of 3-(2-Furyl)propyl Side Chain |

|---|---|---|

| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. | The bulky furan group may hinder chain rotation, leading to a higher Tg compared to simple poly(propyl acrylate). |

| Density | Mass per unit volume, related to how efficiently polymer chains are packed. | The irregular shape of the side chain might lead to less efficient packing, potentially resulting in lower density. |

| Fractional Free Volume (FFV) | The volume within the polymer matrix that is not occupied by the polymer chains themselves. | Increased FFV may be observed due to inefficient packing caused by the bulky side groups. |

| Chain Mobility | The ease with which polymer chains can move and rearrange. | Expected to be lower due to steric hindrance from the furan rings, affecting mechanical properties. |

| Solubility Parameter | A measure of intermolecular interactions, used to predict miscibility with solvents and other polymers. | Can be calculated to identify suitable solvents for processing the polymer. |

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are essential for confirming the chemical structure of the this compound monomer and for characterizing the microstructure of the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed molecular structure of organic compounds. iupac.org Both ¹H and ¹³C NMR would be used to confirm the synthesis of the this compound monomer and to analyze the structure of its polymer.

For the monomer, ¹H NMR would show characteristic signals for the vinyl protons of the acrylate group, the protons on the furan ring, and the protons of the propyl chain. The coupling patterns and chemical shifts would confirm the connectivity of the molecule. For instance, the furan protons typically appear in the aromatic region, while the acrylate protons are in the vinyl region. chemicalbook.com

For poly(this compound), NMR is used to confirm polymerization by observing the disappearance of the vinyl proton signals and the appearance of a broad signal corresponding to the polymer backbone. emich.edu Furthermore, high-resolution NMR can provide information on the polymer's microstructure, such as its tacticity (the stereochemical arrangement of the side chains along the polymer backbone). iupac.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Values are estimated based on data from analogous structures like 3-(2-Furyl)acrylic acid and various acrylates. chemicalbook.comchemicalbook.com

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acrylate | =CH₂ (trans to C=O) | ~6.4 | ~131 |

| Acrylate | =CH₂ (cis to C=O) | ~6.1 | |

| Acrylate | =CH | ~5.8 | ~128 |

| Acrylate | C=O | - | ~166 |

| Propyl Chain | -O-CH₂- | ~4.2 | ~64 |

| Propyl Chain | -CH₂- | ~2.1 | ~28 |

| Propyl Chain | -CH₂- (adjacent to furan) | ~2.8 | ~25 |

| Furan Ring | H-5 | ~7.4 | ~142 |

| Furan Ring | H-3 | ~6.1 | ~106 |

| Furan Ring | H-4 | ~6.3 | ~110 |

| Furan Ring | C-2 (with substituent) | - | ~153 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure. Key peaks would include the C=O stretching vibration of the ester group, the C=C stretching of the acrylate, and vibrations associated with the furan ring. chemicalbook.com

During polymerization, IR spectroscopy can be used to monitor the reaction's progress. azom.com The disappearance of the absorption band corresponding to the acrylate C=C double bond (typically around 1637 cm⁻¹) indicates the consumption of the monomer as it is incorporated into the polymer chain. azom.com The spectrum of the final polymer would be dominated by bands from the ester group and the furan side chain, along with absorptions from the saturated polymer backbone. rsc.orgresearchgate.net

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1720 - 1730 |

| C=C (Acrylate) | Stretch | 1630 - 1640 |

| =C-H (Acrylate) | Bend | 980 - 990 |

| C-O (Ester) | Stretch | 1150 - 1250 |

| Furan Ring | C=C Stretch | ~1580, ~1500 |

| Furan Ring | C-H Stretch | >3100 |

| Furan Ring | Ring Breathing | ~1015 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the this compound monomer, MS would be used to confirm its molecular weight (180.20 g/mol ). ncats.io High-resolution mass spectrometry could further confirm its elemental composition.

For the analysis of poly(this compound), advanced MS techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. These soft ionization methods allow for the analysis of large polymer molecules without significant fragmentation, providing information on the polymer's molecular weight distribution, polydispersity, and end-groups. nih.gov

Tandem mass spectrometry (MS/MS) can be used to intentionally fragment the polymer ions to gain detailed structural information. nih.gov The fragmentation patterns can help elucidate the monomer sequence in copolymers or identify the structure of end groups resulting from specific initiation or termination events during polymerization. nih.govmdpi.com For poly(this compound), fragmentation would likely involve cleavage at the ester linkage, side-chain fragmentation, and backbone cleavages. nih.gov

Table 5: Expected Fragments in Mass Spectrometry of this compound Monomer

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | C₁₀H₁₂O₃⁺ | 180 |

| [M - OCH₂CH₂CH₂-Furyl]⁺ | [CH₂=CH-C=O]⁺ | 55 |

| [Furyl-CH₂CH₂CH₂]⁺ | [C₄H₃O-C₃H₆]⁺ | 110 |

Advanced Characterization of Polymeric Materials

The comprehensive characterization of polymeric materials derived from this compound is essential for understanding their structure-property relationships and determining their suitability for various applications. Advanced analytical techniques provide critical data on molecular weight, thermal behavior, and the performance of derived composites.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers. resolvemass.cashimadzu.com This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column's stationary phase and elute later. resolvemass.ca The analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. resolvemass.cachromatographyonline.com The PDI value indicates the breadth of the molecular weight distribution, with a value of 1.0 signifying a monodisperse sample where all polymer chains have the same length. chromatographyonline.com

In the characterization of novel polymers, GPC is crucial for confirming the success of the polymerization process and understanding how reaction conditions influence the final polymer chain length. For instance, in a study on a synthesized furan-based methacrylate (B99206) oligomer (FBMO) intended for stereolithography, SEC was used to determine the molecular weight characteristics. The analysis confirmed the formation of an oligomer with a controlled molecular weight and a narrow distribution, which is critical for achieving the desired rheological and mechanical properties in the final 3D-printed object. acs.org

| Polymer System | Number-Average Molecular Weight (Mn) (g mol-1) | Polydispersity Index (Đ = Mw/Mn) | Reference |

|---|---|---|---|

| Furan-Based Methacrylate Oligomer (FBMO) | 1700 | 1.21 | acs.org |

Differential Scanning Calorimetry (DSC) for Curing and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tainstruments.com It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference. linseis.com For thermosetting polymers, DSC is indispensable for studying the curing (cross-linking) reaction, which is an exothermic process. compositeskn.org The heat released during this reaction, known as the heat of reaction (ΔH), can be quantified from the area of the exothermic peak on the DSC thermogram. mdpi.com The degree of cure can be determined by comparing the residual heat of reaction in a partially cured sample to that of the uncured resin. tainstruments.com

In the study of bio-derived furan-based epoxy resins, non-isothermal DSC analysis was employed to investigate the curing kinetics. nih.gov The total heat of reaction (ΔHtot) was determined by integrating the exothermic curing peak. The results showed that the stoichiometry of the epoxy/hardener mixture significantly influenced the curing profile and the total energy released. Such data is vital for optimizing curing cycles in manufacturing processes to ensure the material achieves its desired final properties. nih.gov The glass transition temperature (Tg) is another critical parameter obtained from DSC, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. melagraki.com For furan-based thermosets, Tg values can be quite high, indicating good thermal stability. For example, certain furan-based polybenzoxazine systems exhibit Tg's ranging from 220°C to 280°C. engconfintl.org

| Furan-Based Epoxy/Anhydride System | Total Heat of Reaction (ΔHtot) (J/g) | Reference |

|---|---|---|

| Stoichiometric Ratio | 353.7 | nih.gov |

| Epoxy Excess | 301.1 | nih.gov |

| Anhydride Excess | 377.2 | nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is essential for determining the thermal stability of polymers and understanding their degradation mechanisms. The resulting TGA curve plots the percentage of weight loss against temperature. From this curve, key parameters can be extracted, such as the onset temperature of decomposition, the temperature of maximum degradation rate (from the derivative TGA or DTG curve), and the amount of residual char at the end of the analysis. nih.gov

TGA has been used to assess the thermal stability of cross-linked polymers derived from tung oil and furfuryl methacrylate (a compound structurally related to furan acrylates). mdpi.com The analysis revealed that the formation of a cross-linked film structure significantly enhanced thermal stability compared to the uncross-linked powder. mdpi.com Similarly, photopolymers based on tetrahydrofurfuryl acrylate demonstrated high thermal stability, with decomposition temperatures (defined as 15% weight loss) reaching up to 365°C. mdpi.com For furan-based thermosetting systems, high char yields are often observed, which is a desirable characteristic for applications requiring fire resistance. engconfintl.org

| Polymer System (Tung Oil/Furfuryl Methacrylate) | T5% (°C) a | T10% (°C) b | T50% (°C) c | Reference |

|---|---|---|---|---|

| F50-T50-Film | 270 | 320 | 420 | mdpi.com |

| F40-T60-Film | 260 | 310 | 410 | mdpi.com |

| F30-T70-Film | 250 | 300 | 400 | mdpi.com |

Mechanical and Electrical Property Analysis of Composites

The performance of a polymer is often defined by its mechanical and electrical properties, which can be tailored by creating composite materials. Incorporating fillers, such as fibers or nanoparticles, into a polymer matrix can significantly enhance properties like strength, stiffness, and conductivity. mdpi.com

Mechanical Properties: The mechanical behavior of furan-based polymer composites has been investigated to evaluate their potential in structural applications. In a study of furan/epoxy blends reinforced with basalt fibers, mechanical tests showed significant improvements in strength and stiffness. A blend with a 50/50 furan/epoxy ratio exhibited a flexural strength of 102.81 MPa and a flexural modulus of 3209.40 MPa. researchgate.net Furan-based thermosetting systems are noted for their high Young's modulus (>5 GPa) and compressive yield strength (>150 MPa), making them suitable for demanding applications. engconfintl.org

| Material System | Property | Value | Reference |

|---|---|---|---|

| Furan/Epoxy Blend (50/50 ratio) | Impact Strength | 15.43 kJ/m2 | researchgate.net |

| Flexural Strength | 102.81 MPa | researchgate.net | |

| Flexural Modulus | 3209.40 MPa | researchgate.net |

Electrical Properties: Polyfuran (PFu) and its composites are known for their electrical conductivity. core.ac.uk While pure PFu has moderate conductivity, incorporating nanofillers or creating composites with other conductive polymers can enhance this property. For example, PFu nanocomposites prepared with nanodimensional Al₂O₃ and montmorillonite (B579905) clay have reported conductivities of 10⁻⁷ and 10⁻⁸ S cm⁻¹, respectively. core.ac.uk In another study, a polypyrrole/polyfuran composite electrode was developed to improve properties like brittleness and hydrophobicity while maintaining good electrochemical performance. iaea.org The analysis of such composites often involves techniques like cyclic voltammetry and electrochemical impedance spectroscopy to characterize charge transfer resistance and capacitance, which are crucial for applications in sensors, batteries, and other electronic devices. iaea.org

| Polyfuran (PFu) Composite System | Conductivity (σ) (S cm-1) | Reference |

|---|---|---|

| PFu / Al2O3 Nanocomposite | 10-7 | core.ac.uk |

| PFu / Montmorillonite Clay Nanocomposite | 10-8 | core.ac.uk |

Q & A

Q. What are the established synthetic routes for 3-(2-Furyl)propyl acrylate, and how can reaction conditions be optimized in academic laboratories?

The compound is synthesized via direct esterification of 3-(2-furyl)acrylic acid with propanol, typically using acid catalysts (e.g., sulfuric acid) under reflux conditions . Optimization involves adjusting molar ratios (e.g., excess propanol to drive equilibrium), temperature control (80–120°C), and purification via vacuum distillation or column chromatography to achieve >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC) or gas chromatography (GC) is recommended to minimize by-products like unreacted acid or dimerization products.

Q. Which analytical techniques are most effective for characterizing this compound in research settings?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm ester linkage and furan ring integrity.

- FTIR for identifying carbonyl (C=O, ~1720 cm⁻¹) and acrylate (C=C, ~1630 cm⁻¹) groups.

- GC-MS to assess purity and detect volatile impurities (e.g., residual propanol or acrylic acid derivatives) .

- High-performance liquid chromatography (HPLC) with UV detection for quantifying hydrolysis products like 2-furanacrylic acid .

Q. What are the primary research applications of this compound in academic studies?

The compound is primarily used in:

- Flavor chemistry : As a synthetic intermediate for furan-containing fragrances due to its fruity odor profile .

- Polymer science : As a monomer for synthesizing functional polymers with tailored hydrophobicity or UV stability, leveraging its acrylate group for radical polymerization .

Advanced Research Questions

Q. How do hydrolysis kinetics of this compound under physiological conditions influence its safety assessment?

Hydrolysis in aqueous environments produces propanol and 2-furanacrylic acid, with the latter requiring toxicological evaluation. The European Food Safety Authority (EFSA) used the Maximized Survey-Derived Intake (MSDI) approach to estimate exposure levels (1.7 µg/person/day of 2-furanacrylic acid), concluding no safety concerns at this threshold . Researchers should conduct in vitro hydrolysis studies (e.g., simulated gastric fluid at 37°C, pH 2–7) paired with LC-MS/MS to quantify degradation rates and products.

Q. What methodological strategies resolve contradictions in stability data across different batches of this compound?

Stability discrepancies often arise from:

- Storage conditions : Degradation accelerates at >0°C; stabilization with MEHQ (50–200 ppm) or BHT is critical to inhibit radical polymerization .

- Batch purity : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic GC/HPLC analysis to compare degradation profiles.

- Light exposure : UV-Vis spectroscopy can detect photolytic by-products, necessitating amber glass storage .

Q. How can computational modeling predict metabolic pathways of this compound derivatives?

In silico tools (e.g., QSAR, molecular docking) model interactions with metabolic enzymes like esterases or cytochrome P450. EFSA’s safety assessment referenced structural analogs (e.g., 2-furfural) to infer metabolic fate, demonstrating that computational data can guide experimental prioritization . Researchers should validate predictions using in vitro hepatic microsome assays and high-resolution mass spectrometry (HRMS).

Q. What experimental designs address conflicting data on the compound’s reactivity in polymerization studies?

Contradictions in polymerization efficiency may stem from:

- Initiator selection : Compare azobisisobutyronitrile (AIBN) vs. photopolymerization under UV light.

- Oxygen inhibition : Use inert atmospheres (N₂) to minimize radical quenching.

- Kinetic analysis : Employ real-time FTIR or Raman spectroscopy to monitor conversion rates and copolymerization behavior with acrylates like methyl methacrylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.